molecular formula C15H19NO3 B15194916 Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate CAS No. 7512-08-5

Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate

Cat. No.: B15194916
CAS No.: 7512-08-5
M. Wt: 261.32 g/mol
InChI Key: BSAYNGMOVKKEIQ-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate is a chemical compound that belongs to the class of azepane derivatives It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, substituted with a phenyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-4-phenyl-4-azepanecarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 4-phenyl-4-oxobutanoate with ammonia or an amine to form the azepane ring. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl 7-oxo-4-phenyl-4-azepanecarboxylate exerts its effects involves interactions with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 7-oxo-4-phenyl-4-azepanecarboxylate can be compared with other azepane derivatives, such as:

    Ethyl 7-oxo-4-methyl-4-azepanecarboxylate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 7-oxo-4-ethyl-4-azepanecarboxylate: Similar structure but with an ethyl group instead of a phenyl group.

Properties

CAS No.

7512-08-5

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

ethyl 7-oxo-4-phenylazepane-4-carboxylate

InChI

InChI=1S/C15H19NO3/c1-2-19-14(18)15(12-6-4-3-5-7-12)9-8-13(17)16-11-10-15/h3-7H,2,8-11H2,1H3,(H,16,17)

InChI Key

BSAYNGMOVKKEIQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=O)NCC1)C2=CC=CC=C2

Origin of Product

United States

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